Lipophilicity Modulation: XLogP3 Comparison of 4-(2-Methoxyethyl)amino vs. 4-Amino Substitution
The N-(2-methoxyethyl) substituent increases lipophilicity relative to the 4-amino analog. The target compound has a computed XLogP3 of 1.5 [1], whereas the 4-amino comparator 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS 932035-01-3) has a computed XLogP of 1.1 , representing a ΔXLogP of +0.4 log units. The 3-ester-lacking comparator 1-Boc-4-(2-methoxyethylamino)piperidine (CAS 710972-40-0) has an ACD/LogP of 0.98 , which is 0.52 log units lower than the target, reflecting the absence of the 3-ethyl ester. This lipophilicity increase falls within the desired range (LogP 1–3) for CNS drug candidates while improving membrane permeability relative to the more polar 4-amino congener.
| Evidence Dimension | Computed lipophilicity (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem) |
| Comparator Or Baseline | 4-Amino analog (CAS 932035-01-3): XLogP = 1.1; 3-Ester-lacking analog (CAS 710972-40-0): ACD/LogP = 0.98 |
| Quantified Difference | ΔXLogP = +0.4 vs. 4-amino analog; ΔLogP = +0.52 vs. 3-ester-lacking analog |
| Conditions | Computed values from PubChem XLogP3 (target), Chem960.com XLogP (4-amino analog), and ACD/Labs Percepta v14.00 (3-ester-lacking analog) |
Why This Matters
A 0.4–0.5 log unit increase in lipophilicity can translate to measurably higher passive membrane permeability without exceeding the LogP threshold that typically increases off-target promiscuity, making this scaffold preferable when intermediate lipophilicity is required.
- [1] PubChem Compound Summary for CID 121199814. XLogP3: 1.5. National Center for Biotechnology Information. Retrieved April 2026. View Source
